Acetohydroxamic acid, N-fluoren-1-YL-
Description
Acetohydroxamic acid, N-fluoren-1-YL- (C₁₅H₁₃NO₂; molecular weight 239.29), also known as N-hydroxy-1-fluorenyl acetamide, is a hydroxamic acid derivative featuring a fluorenyl substituent. This compound is synthesized as flakes from aqueous ethanol, with a melting point of 78–80°C .
The fluorenyl group confers distinct chemical properties, including increased molecular stability and altered reactivity compared to simpler hydroxamic acids like acetohydroxamic acid (AHA). However, its safety profile raises concerns: it is classified as a questionable carcinogen with experimental neoplastigenic data, emitting toxic NOₓ fumes upon decomposition .
Properties
CAS No. |
22251-01-0 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(9H-fluoren-1-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16(18)15-8-4-7-13-12-6-3-2-5-11(12)9-14(13)15/h2-8,18H,9H2,1H3 |
InChI Key |
DBKZXQGMXSUXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetohydroxamic acid, N-fluoren-1-YL- typically involves the reaction of fluorenylamine with acetohydroxamic acid. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Acetohydroxamic acid, N-fluoren-1-YL- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetohydroxamic acid, N-fluoren-1-YL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine or hydroxylamine.
Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
Acetohydroxamic acid, N-fluoren-1-YL- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Acetohydroxamic acid, N-fluoren-1-YL- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorenyl group may also interact with cellular membranes or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydroxamic Acid Derivatives
Hydroxamic acids share a common functional group (CONHOH) but differ in substituents, which critically influence their biological and chemical behaviors. Key structural analogs include:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Acetohydroxamic acid (AHA) | C₂H₅NO₂ | 75.07 | Acetyl group attached to hydroxamic acid |
| Hydroxyurea | CH₄N₂O₂ | 76.05 | Urea derivative with hydroxyl substitution |
| N-Fluoren-1-YL-AHA | C₁₅H₁₃NO₂ | 239.29 | Fluorenyl group attached to AHA backbone |
| N-Acetoxyfluorenylacetamide | C₁₇H₁₅NO₃ | 281.33 | Fluorenyl group with acetoxy modification |
Structural Insights :
- Hydroxyurea’s urea backbone facilitates hydrogen bonding, critical for its role in inhibiting ribonucleotide reductase .
- N-Acetoxyfluorenylacetamide’s acetoxy group may enhance metabolic activation, contributing to its tumorigenicity .
Key Findings :
- Hydroxyurea’s cytotoxicity is transient, aligning with its rapid clearance (plasma half-life: 35–65 minutes) .
Degradation Pathways and Stability Considerations
- AHA: Degrades under acidic irradiation into acetic acid, hydroxylamine, N₂O, and H₂, with minor yields of formic acid and methane .
- Hydroxyurea : Rapidly metabolized to urea and hydroxylamine, with urinary excretion of unchanged drug .
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